molecular formula C39H33N7O3 B13736107 4',4',4

4',4',4"-Nitrilotris(([1,1'-biphenyl]-4'-carbohydrazide))

Cat. No.: B13736107
M. Wt: 647.7 g/mol
InChI Key: GMOMNVWWFYGIKS-UHFFFAOYSA-N
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Description

4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) is a complex organic compound known for its unique structure and versatile applications. This compound features a nitrilotris core connected to three biphenyl carbohydrazide groups, making it a valuable building block in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) typically involves the reaction of 4-biphenylcarbohydrazide with nitrilotris(chloromethyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide groups are replaced by other nucleophiles like alkyl or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its structural versatility.

Mechanism of Action

The mechanism of action of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazide groups, which form hydrogen bonds with the nucleic acid bases. Additionally, the compound can chelate metal ions, affecting enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)): A related compound with aldehyde groups instead of hydrazide groups, used in the synthesis of covalent organic frameworks.

    4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid)): Another similar compound with carboxylic acid groups, employed in the construction of metal-organic frameworks.

Uniqueness

4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) stands out due to its unique hydrazide functional groups, which provide distinct reactivity and binding properties. This makes it particularly valuable in applications requiring strong interactions with biological molecules or metal ions.

Properties

Molecular Formula

C39H33N7O3

Molecular Weight

647.7 g/mol

IUPAC Name

4-[4-[4-[4-(hydrazinecarbonyl)phenyl]-N-[4-[4-(hydrazinecarbonyl)phenyl]phenyl]anilino]phenyl]benzohydrazide

InChI

InChI=1S/C39H33N7O3/c40-43-37(47)31-7-1-25(2-8-31)28-13-19-34(20-14-28)46(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(48)44-41)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(49)45-42/h1-24H,40-42H2,(H,43,47)(H,44,48)(H,45,49)

InChI Key

GMOMNVWWFYGIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NN)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)NN)C(=O)NN

Origin of Product

United States

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